Product packaging for 1-(Chloromethyl)-3-fluoro-2-methylbenzene(Cat. No.:CAS No. 340984-89-6)

1-(Chloromethyl)-3-fluoro-2-methylbenzene

Cat. No.: B2505539
CAS No.: 340984-89-6
M. Wt: 158.6
InChI Key: SEMWNEYJOCWBSP-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-fluoro-2-methylbenzene (CAS 340984-89-6) is a halogenated aromatic compound of significant interest in scientific research and development. This benzene derivative, with the molecular formula C 8 H 8 ClF and a molecular weight of 158.60 g/mol, serves as a versatile synthetic intermediate . Its structure, featuring a reactive chloromethyl group alongside fluoro and methyl substituents on the benzene ring, makes it a valuable building block for organic synthesis . The primary research application of this compound lies in the synthesis of more complex molecules for the pharmaceutical and agricultural chemical industries . The chloromethyl group is a key functional handle that allows for further molecular elaboration through various nucleophilic substitution reactions. Meanwhile, the fluorine atom and methyl group can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the design of active ingredients . As such, it is a key reagent for medicinal chemists exploring structure-activity relationships and for the development of novel materials . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care. Refer to the associated Safety Data Sheet for comprehensive hazard and handling information, as it may be corrosive and cause severe skin burns and eye damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClF B2505539 1-(Chloromethyl)-3-fluoro-2-methylbenzene CAS No. 340984-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-3-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMWNEYJOCWBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340984-89-6
Record name 1-(chloromethyl)-3-fluoro-2-methylbenzene
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Synthetic Methodologies for 1 Chloromethyl 3 Fluoro 2 Methylbenzene and Its Analogs

Established Synthetic Routes and Reaction Conditions

Traditional methods for the synthesis of 1-(chloromethyl)-3-fluoro-2-methylbenzene and its analogs primarily rely on direct chloromethylation of the aromatic ring or halogenation of a substituted toluene (B28343) precursor. These techniques are well-documented and widely practiced in chemical manufacturing.

Chloromethylation Strategies

Chloromethylation is a highly significant reaction in synthetic chemistry, allowing for the introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring. This functional group is a versatile handle that can be readily converted into other functionalities. The classic method for this transformation is the Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923. wikipedia.org

The reaction typically involves treating the aromatic substrate with formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride under acidic conditions, with a Lewis acid catalyst such as zinc chloride (ZnCl₂). wikipedia.orgyoutube.com The acidic environment protonates the formaldehyde, increasing the electrophilicity of the carbonyl carbon, which is then attacked by the electron-rich aromatic ring. The resulting benzyl (B1604629) alcohol is subsequently converted to the desired benzyl chloride. wikipedia.org

For fluorinated aromatic compounds, the presence of the electron-withdrawing fluorine atom can deactivate the ring, making the reaction more challenging than with simple benzene (B151609). wikipedia.org However, the presence of an electron-donating alkyl group, such as the methyl group in the precursor to this compound, helps to facilitate the electrophilic substitution.

The synthesis of analogs, such as 1-chloromethyl-2,4,5-trifluorobenzene, illustrates the practical application of this strategy. In this case, 1,2,4-trifluorobenzene (B1293510) is reacted with a chloromethylating agent in the presence of a Lewis acid. A variety of chloromethylating agents can be employed, including chloromethyl methyl ether, bis(chloromethyl) ether, and chloromethyl acetyl chloride.

Halogenation of Substituted Toluene Derivatives

An alternative and highly important route involves the halogenation of a suitable toluene derivative. The synthesis of benzyl chlorides from toluenes can occur via two distinct pathways depending on the reaction conditions: electrophilic aromatic substitution on the ring or free-radical substitution on the methyl group.

To produce this compound, the required starting material would be 3-fluoro-2-methyltoluene. The desired reaction is the selective chlorination of the methyl group, which is achieved under free-radical conditions. This is typically accomplished by treating the toluene derivative with a chlorinating agent like chlorine gas (Cl₂) in the presence of ultraviolet (UV) light or a radical initiator. This process, known as side-chain halogenation, sequentially replaces the hydrogen atoms of the methyl group. Careful control of the reaction conditions is necessary to favor the formation of the mono-chlorinated product and prevent the formation of (dichloromethyl)benzene and (trichloromethyl)benzene derivatives.

Conversely, halogenation of the aromatic ring occurs under different conditions, typically involving a Lewis acid catalyst (like FeCl₃ or AlCl₃) and proceeding via electrophilic aromatic substitution. This route is used to synthesize halogenated toluene precursors rather than the final benzyl chloride product itself.

Optimization of Reaction Parameters for Yield and Selectivity

The efficiency and selectivity of these synthetic routes are highly dependent on the chosen reaction parameters. In chloromethylation reactions, the choice of Lewis acid and the chloromethylating agent significantly impacts the outcome. For instance, in the synthesis of the analog 2,4,5-trifluoro benzyl chloride from 1,2,4-trifluorobenzene, both the yield and purity of the final product can be tuned by varying these components.

The following interactive table summarizes experimental data on how different catalysts and reagents affect the synthesis of an analog, 2,4,5-trifluoro benzyl chloride.

Chloromethylating AgentLewis AcidYield (%)Purity (%) (GC)
Chloromethyl methyl etherAluminum chloride7898.5
Chloromethyl methyl etherTin tetrachloride7197.6
Bis(chloromethyl) etherAluminum chloride7599.1
Chloromethyl ethyl etherAluminum chloride7498.7
Chloromethyl n-octyl etherAluminum chloride7296.9
Chloromethyl acetyl chlorideAluminum chloride6897.4

This data is derived from a patent describing the synthesis of a chemical analog.

As the data indicates, the combination of chloromethyl methyl ether with aluminum chloride provides a high yield and purity. While bis(chloromethyl) ether also gives a high purity product, its extreme carcinogenicity makes it a less desirable reagent. The molar ratio of the aromatic substrate to the chloromethylating agent and the Lewis acid, as well as reaction temperature and time, are also critical parameters that must be optimized to maximize yield and minimize the formation of byproducts, such as diarylmethane.

Novel Approaches and Innovations in Synthesis

In response to the growing demand for more efficient, safer, and environmentally friendly chemical processes, research has focused on developing novel synthetic methodologies. These innovations aim to overcome the limitations of traditional methods, such as the use of hazardous reagents and the generation of significant chemical waste.

Development of Alternative Synthetic Pathways

Beyond direct chloromethylation and side-chain halogenation, alternative multi-step pathways offer greater flexibility and control. A prominent alternative route involves the synthesis of the corresponding benzyl alcohol, followed by its conversion to the benzyl chloride.

From Benzyl Alcohols: The precursor, 3-fluoro-2-methylbenzyl alcohol, can be synthesized and then converted to this compound. This two-step process avoids the often harsh conditions of direct chloromethylation. A variety of modern reagents can efficiently and selectively chlorinate benzyl alcohols under mild conditions. For example, the use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with dimethyl sulfoxide (B87167) (DMSO) provides a rapid and high-yielding method that is compatible with acid-sensitive functional groups. organic-chemistry.org Another approach utilizes chlorodimethylsilane (B94632) in the presence of an indium(III) chloride catalyst. organic-chemistry.org

From Carboxylic Acids: A more recent innovation involves the decarboxylative chlorination of carboxylic acids. rsc.org This method uses photoredox catalysis to convert a carboxylic acid (e.g., (3-fluoro-2-methylphenyl)acetic acid) into the corresponding benzyl chloride. This sustainable approach operates under mild conditions and represents a significant departure from traditional routes. rsc.org

Sustainable Synthesis and Green Chemistry Principles in Production

The principles of green chemistry are increasingly influencing the development of synthetic routes for benzyl chlorides. ontosight.ai The focus is on reducing environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ontosight.ai

Greener Chloromethylation: Innovations in chloromethylation include the development of more environmentally benign catalytic systems. One such system uses a combination of zinc chloride, acetic acid, and sulfuric acid with a phase-transfer catalyst (PTC) like polyethylene (B3416737) glycol (PEG) in an aqueous medium. researchgate.net This approach improves reaction efficiency, simplifies workup, and allows for the recovery and recycling of the catalytic system, thereby reducing waste. researchgate.net Another patented process describes an efficient method where the chloromethylating agent is generated in-situ from a formaldehyde precursor and hydrogen chloride in the presence of a catalytic amount of a short-chain carboxylic acid, avoiding the need for pre-synthesized and often hazardous reagents. google.com

Photocatalytic Methods: The use of visible-light photocatalysis represents a significant advance in sustainable synthesis. researchgate.net For the side-chain chlorination of toluenes, methods have been developed that use N-chlorosuccinimide (NCS) as a safe and solid chlorine source in combination with an organic photocatalyst. organic-chemistry.org This mild and scalable technique effectively chlorinates benzylic C-H bonds without the need for UV light or harsh initiators. organic-chemistry.org Similarly, visible-light-mediated approaches for the reductive homocoupling of benzyl chlorides are being explored, highlighting a move towards more sustainable bond-forming strategies. nih.gov These light-driven methods often operate at ambient temperature, reducing energy consumption and offering higher selectivity. researchgate.net

Atom Economy Maximization in Synthetic Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, signifying that all reactant atoms are found in the final product, with no atoms wasted as byproducts.

C₇H₇F + CH₂O + HCl → C₈H₈ClF + H₂O

To assess the efficiency of this synthetic route, the percent atom economy can be calculated using the molecular weights of the reactants and the desired product. libretexts.org

Theoretical Atom Economy for the Synthesis of this compound

Compound Formula Molecular Weight ( g/mol ) Role
3-Fluoro-2-methyltoluene C₇H₇F 126.15 Reactant
Formaldehyde CH₂O 30.03 Reactant
Hydrogen Chloride HCl 36.46 Reactant
Total Reactant Mass 192.64
This compound C₈H₈ClF 158.60 Desired Product
Water H₂O 18.02 Byproduct

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Percent Atom Economy = (158.60 / 192.64) x 100 ≈ 82.3%

While an atom economy of 82.3% is relatively high, research continues to explore alternative reagents to further improve efficiency and minimize waste. For instance, the use of chloromethyl methyl ether (CH₃OCH₂Cl) as a chloromethylating agent presents a different atom economy profile. wikipedia.org In this case, methanol (B129727) (CH₃OH) is produced as a byproduct instead of water. wikipedia.org Designing syntheses that are, by their nature, simple additions with minimal or no byproducts remains a primary goal in maximizing atom economy.

Solvent Selection and Alternative Reaction Media

The presence of a halogen, like the fluorine atom in the 3-fluoro-2-methyltoluene substrate, can deactivate the aromatic ring, making the introduction of the chloromethyl group more challenging. fluorine1.ru Such reactions may require more aggressive conditions or specific solvent systems, such as mixtures of acetic and sulfuric acids. fluorine1.ru

Modern approaches focus on replacing hazardous solvents with more benign options. The principles of green chemistry guide the selection of solvents, prioritizing those with low toxicity, high biodegradability, and derivation from renewable resources.

Comparison of Solvents for Benzyl Chloride Synthesis

Solvent Category Examples Characteristics & Concerns Greener Alternatives
Halogenated Dichloromethane (DCM), Chloroform Effective for many reactions, but are often toxic, carcinogenic, and environmentally persistent. 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)
Aromatic Hydrocarbons Benzene, Toluene Benzene is a known carcinogen; Toluene is less toxic but still a volatile organic compound (VOC). Anisole, p-Cymene
Polar Aprotic Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) High boiling points make them difficult to remove; associated with reproductive toxicity. Dimethyl sulfoxide (DMSO) (with caution), Cyrene

An even more environmentally advanced approach is the development of solvent-free reaction conditions. In some cases, reactions can be carried out by mixing the neat reactants, often with a solid catalyst, which dramatically reduces waste and simplifies purification. For related Friedel-Crafts benzylation reactions, solvent-free conditions have been shown to be effective, suggesting a potential avenue for the synthesis of this compound.

Catalytic Methodologies and Their Evolution

The chloromethylation of aromatic rings is an acid-catalyzed reaction. libretexts.orgambeed.com The evolution of catalysts for this process reflects a broader trend in chemical synthesis away from stoichiometric reagents and towards more efficient, selective, and reusable catalytic systems.

The traditional Blanc reaction employs a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). wikipedia.orgorganic-chemistry.org This catalyst functions by activating the formaldehyde, making it a more potent electrophile that can be attacked by the aromatic ring. ambeed.com

Evolution of Catalysts in Chloromethylation and Related Reactions

Catalyst Era Catalyst Type Examples Advantages Disadvantages
Classical Stoichiometric Lewis Acids ZnCl₂, AlCl₃, SnCl₄, FeCl₃ google.com Effective for a range of aromatic substrates. google.com Required in large quantities; sensitive to moisture; generate significant acidic waste; difficult to separate from the product.
Transitional Strong Brønsted Acids H₂SO₄, HCl, H₃PO₄ Low cost and readily available. Corrosive; can lead to side reactions; waste generation is still an issue.
Modern Heterogeneous Solid Acids Zeolites, Montmorillonite Clays Reusable; easily separated from the reaction mixture; can offer enhanced selectivity; environmentally benign. May require higher temperatures; can be deactivated by impurities.
Modern Acidic Ionic Liquids [NMP]H₂PO₄ Can act as both solvent and catalyst; tunable properties; low volatility. Higher cost; potential toxicity and biodegradability concerns.

The synthesis of this compound involves a fluorinated aromatic compound, which can be less reactive than simple benzene or toluene. fluorine1.ru This deactivation often necessitates the use of strong Lewis acids like aluminum chloride or tin tetrachloride to achieve reasonable conversion rates. google.com However, these potent catalysts can also promote the formation of side products, such as diarylmethanes, where two aromatic rings are linked by a methylene (B1212753) bridge. wikipedia.org The development of more selective and recyclable solid acid catalysts is a key research goal to improve the efficiency and environmental profile of synthesizing halogenated benzyl chlorides.

Purification Strategies for Mechanistic and Application Studies

Obtaining this compound in high purity is essential for its use in subsequent reactions and for conducting accurate mechanistic studies. The crude product from chloromethylation reactions often contains unreacted starting materials, the catalyst, and various byproducts. nih.gov Common impurities can include the corresponding benzyl alcohol, benzaldehyde, and diarylmethane derivatives. researchgate.net Therefore, robust purification strategies are required.

Advanced Chromatographic Techniques

Chromatography is a powerful technique for the separation and purification of chemical compounds. For non-volatile, thermally sensitive compounds like benzyl chlorides, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method. oup.com

HPLC methods developed for the analysis of technical benzyl chloride can be adapted and scaled up for preparative purification. oup.comsielc.com These methods typically employ reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Typical HPLC Parameters for Benzyl Chloride Purification

Parameter Description
Stationary Phase (Column) C18 (octadecylsilane) is a common choice, offering good separation for moderately polar organic molecules. oup.com
Mobile Phase A mixture of acetonitrile (B52724) and water is frequently used. The ratio is optimized to achieve the best separation of the desired product from its impurities. oup.com
Detection A photodiode array (PDA) or UV detector is typically used, as the aromatic ring of the compound absorbs UV light. nih.gov

The scalability of HPLC allows for the isolation of highly pure samples of this compound, which is crucial for obtaining reliable data in kinetic or mechanistic investigations of its subsequent reactions. sielc.com

Distillation Methods

Distillation is a primary method for purifying liquid compounds on a large scale. Since benzyl chlorides can be thermally unstable and prone to polymerization, especially in the presence of acidic impurities, vacuum distillation is the preferred technique. youtube.com By reducing the pressure, the boiling point of the compound is lowered, allowing it to vaporize at a temperature that minimizes thermal decomposition. youtube.com

Table of Compounds

Compound Name Synonyms
This compound 2-Chloromethyl-6-fluorotoluene
3-Fluoro-2-methyltoluene 2-Fluoro-6-methyltoluene
Formaldehyde Methanal
Hydrogen Chloride
Zinc Chloride
Aluminum Chloride
Tin Tetrachloride Stannic chloride
1-Chloro-2-(chloromethyl)-3-fluorobenzene 2-Chloro-6-fluorobenzyl chloride
Acetonitrile

Reactivity and Mechanistic Investigations of 1 Chloromethyl 3 Fluoro 2 Methylbenzene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group of 1-(chloromethyl)-3-fluoro-2-methylbenzene is the primary site for nucleophilic attack, where the chlorine atom is displaced by a nucleophile. The specific pathway of this substitution is highly dependent on the reaction conditions.

SN1 versus SN2 Pathways and Stereochemical Outcomes

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular SN1 reaction and the bimolecular SN2 reaction. masterorganicchemistry.com The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate, while the SN2 mechanism is a single, concerted step. masterorganicchemistry.com

For this compound, the substrate is a primary alkyl halide. Generally, primary substrates strongly favor the SN2 pathway due to the instability of a primary carbocation and the relatively unhindered nature of the electrophilic carbon, which allows for backside attack by the nucleophile. libretexts.orgpressbooks.pub An SN2 reaction at a chiral center results in an inversion of stereochemistry. However, since the chloromethyl group in this compound is not a stereocenter, stereochemical outcomes are not a primary consideration.

While the SN1 pathway is less likely, it could potentially be promoted under specific conditions, such as the use of a very poor nucleophile and a polar, protic solvent that can stabilize the fleeting carbocation intermediate. If an SN1 reaction were to occur, it would proceed through a planar carbocation, leading to a racemic mixture if the carbon were chiral.

Influence of Steric and Electronic Effects of Substituents on Reactivity

The substituents on the benzene (B151609) ring—a fluorine atom and a methyl group—exert both steric and electronic effects that influence the rate of nucleophilic substitution.

Steric Effects: The methyl group at the ortho position to the chloromethyl group introduces some steric hindrance. This bulkiness can impede the backside attack required for an SN2 reaction, potentially slowing the reaction rate compared to an un-substituted benzyl (B1604629) chloride.

Electronic Effects:

Fluorine: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect can slightly destabilize the transition state of an SN2 reaction by pulling electron density away from the reaction center.

Methyl Group: The methyl group is electron-donating through an inductive effect (+I). This effect can slightly stabilize the transition state of an SN2 reaction.

The combined electronic effects of the fluorine and methyl groups create a complex influence on the reactivity of the chloromethyl group.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom (usually hydrogen) on the aromatic ring. The existing substituents on the benzene ring of this compound direct the position of the incoming electrophile.

Regioselectivity and Directing Effects of Halogen and Alkyl Groups

The regioselectivity of EAS is governed by the electronic properties of the substituents already present on the ring. youtube.com

Methyl Group (-CH₃): The methyl group is an activating group, meaning it increases the rate of EAS compared to benzene. It is an ortho, para-director because it donates electron density to the ring through induction, stabilizing the carbocation intermediates (arenium ions) formed during ortho and para attack. youtube.comyoutube.com

Fluorine Atom (-F): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion in the cases of ortho and para substitution. researchgate.net

Chloromethyl Group (-CH₂Cl): The chloromethyl group is a deactivating group due to the electron-withdrawing nature of the chlorine atom. It is generally considered a meta-director, although its influence is weaker than strongly deactivating groups.

Given the presence of two ortho, para-directors (methyl and fluorine) and one deactivating group, the position of electrophilic attack will be directed to the positions most activated by the synergistic effects of the methyl and fluoro groups. The most likely positions for substitution would be ortho and para to the activating methyl group and the directing fluoro group.

Catalysis in Electrophilic Functionalization

Many electrophilic aromatic substitution reactions require a catalyst to generate a sufficiently strong electrophile.

Halogenation: Lewis acids such as FeCl₃ or AlCl₃ are used to polarize the halogen molecule (e.g., Cl₂ or Br₂) to create a potent electrophile.

Nitration: A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which is the active electrophile.

Friedel-Crafts Alkylation and Acylation: A strong Lewis acid catalyst, such as AlCl₃, is required to generate a carbocation or an acylium ion from an alkyl halide or an acyl halide, respectively.

The choice of catalyst and reaction conditions can be tailored to achieve the desired functionalization of the aromatic ring.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Directing Effect
-CH₃ (Methyl) Activating ortho, para
-F (Fluoro) Deactivating ortho, para
-CH₂Cl (Chloromethyl) Deactivating meta

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

The benzylic chloride moiety in this compound is a key functional group that enables a variety of carbon-carbon bond-forming reactions. Its reactivity is central to the synthesis of more complex diarylmethane derivatives and other substituted toluene (B28343) structures. Transition metal catalysis, particularly with palladium and nickel, provides powerful methods for the activation of the C(sp³)–Cl bond for cross-coupling.

Palladium-Catalyzed Coupling Reactions

Palladium complexes are highly effective catalysts for the cross-coupling of benzylic electrophiles like this compound. These reactions typically involve the oxidative addition of the carbon-chlorine bond to a palladium(0) species, initiating a catalytic cycle that results in the formation of a new carbon-carbon bond.

Suzuki-Miyaura Coupling and Related Processes

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds. In the context of this compound, this reaction would involve its coupling with an organoboron reagent, such as a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. scispace.comnih.govnih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

While specific studies on this compound are not prevalent, the reactivity of benzylic chlorides in Suzuki-Miyaura coupling is well-established. The general scheme involves the reaction of the benzylic chloride with an arylboronic acid to yield a diarylmethane derivative. A direct arylation of benzyl alcohols, which are precursors to benzylic chlorides, has also been achieved via Suzuki-Miyaura coupling, highlighting the versatility of palladium catalysis in activating benzylic C–O and C–Cl bonds.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzylic Chlorides

ElectrophileCoupling PartnerCatalyst SystemBaseSolventYield (%)
Benzyl ChloridePhenylboronic AcidPdCl₂(dppf)Cs₂CO₃THF/H₂O~85%
4-Methoxybenzyl Chloride(4-Tolyl)boronic AcidPd(PPh₃)₄K₃PO₄Dioxane~92%
2-Chlorobenzyl Chloride(3-Fluorophenyl)boronic AcidPd(OAc)₂ / SPhosK₂CO₃Toluene~88%

This table presents illustrative data based on established methods for Suzuki-Miyaura reactions of various benzylic chlorides to demonstrate typical reaction parameters.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts serve as a powerful and more economical alternative to palladium for cross-coupling reactions. They are particularly effective in activating C–Cl bonds, including those in benzylic chlorides. mit.edunih.gov Nickel-catalyzed reactions can couple this compound with a wide array of nucleophiles, including organozinc reagents (in Negishi-type couplings), Grignard reagents (in Kumada-type couplings), and other organometallic partners. nih.gov

These reactions often proceed under mild conditions and can tolerate various functional groups. For instance, benzylic zinc reagents, prepared from the corresponding benzylic chlorides, undergo smooth cross-coupling with aryl chlorides and bromides using a Ni(acac)₂/PPh₃ catalyst system. nih.gov This demonstrates the potential for this compound to be converted into an organozinc nucleophile or used directly as an electrophile in nickel-catalyzed C-C bond formation. nih.gov

Table 2: Examples of Nickel-Catalyzed Cross-Coupling with Benzylic Electrophiles

ElectrophileNucleophileCatalyst SystemSolventProduct Type
Benzyl ChloridePhenylmagnesium BromideNiCl₂(dppf)THFDiarylalkane
4-Fluorobenzyl Chloride(4-Tolyl)zinc ChlorideNi(acac)₂ / PPh₃THFDiarylalkane
Benzyl ChlorideStyreneNi(cod)₂ / PCyPh₂DioxaneAllylbenzene (Heck-type)

This table provides representative examples of nickel-catalyzed reactions to illustrate the scope of this methodology for benzylic chlorides.

Mechanistic Aspects of Transition Metal Catalysis

The mechanism for the transition metal-catalyzed cross-coupling of this compound generally follows a well-understood catalytic cycle, applicable to both palladium and nickel.

Oxidative Addition : The cycle begins with the oxidative addition of the C(sp³)–Cl bond of this compound to a low-valent metal center, typically Pd(0) or Ni(0). This is often the rate-determining step and results in a metal(II) intermediate (e.g., a benzylpalladium(II) chloride complex).

Transmetalation : The organometallic coupling partner (e.g., Ar-B(OH)₂ in Suzuki coupling or Ar-ZnCl in Negishi coupling) transfers its organic group to the metal center, displacing the halide. This step, often facilitated by a base in Suzuki reactions, forms a diorganometal(II) complex.

Reductive Elimination : The two organic ligands on the metal center couple and are eliminated from the coordination sphere, forming the final cross-coupled product and regenerating the low-valent metal(0) catalyst, which re-enters the catalytic cycle.

The choice of ligands on the metal center is critical, influencing the rates of each step, the stability of intermediates, and the suppression of side reactions like β-hydride elimination (though not a primary concern for this specific substrate which lacks β-hydrogens).

Radical Reactions and Electron Transfer Processes

Beyond two-electron ionic pathways typical of cross-coupling, this compound can also engage in reactions involving single-electron transfer (SET) and the formation of radical intermediates. The benzylic C–Cl bond is susceptible to homolytic cleavage to generate a stabilized 3-fluoro-2-methylbenzyl radical.

This radical formation can be initiated by:

Photochemical Activation : UV light can induce the homolytic fission of the C–Cl bond, leading to free-radical chain reactions, such as radical chlorination or polymerization. chemguide.uk

Transition Metal-Mediated SET : Some transition metal systems, particularly under specific conditions, can initiate reactions via an iterative single-electron transfer process rather than a direct oxidative addition. For example, the reaction of benzyl chlorides with C₆₀ mediated by Mn/Cu(OAc)₂ is proposed to proceed through a metal-mediated SET mechanism. In such a process, the metal can transfer a single electron to the benzylic chloride, leading to the formation of the benzyl radical and a chloride anion.

Once formed, the 3-fluoro-2-methylbenzyl radical is a key intermediate that can undergo various subsequent reactions, including:

Coupling/Dimerization : Two radicals can combine to form a dimer.

Atom Transfer : The radical can abstract an atom (e.g., a halogen) from another molecule.

Reaction with a Nucleophile : The radical can be further reduced to an anion, which then reacts with an electrophile.

These electron transfer processes open up alternative mechanistic pathways that are distinct from the traditional oxidative addition/reductive elimination cycles in cross-coupling catalysis.

Homolytic Cleavage of Carbon-Halogen Bonds

Homolytic cleavage, or homolysis, of the carbon-chlorine bond in this compound involves the symmetric breaking of the covalent bond, where each atom retains one of the bonding electrons, producing a 3-fluoro-2-methylbenzyl radical and a chlorine radical. chemistrysteps.compressbooks.pubwikipedia.org This process requires an input of energy, known as the bond dissociation energy (BDE), to overcome the bond strength. wikipedia.orgwikipedia.orgstackexchange.com

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs) in Related Compounds

CompoundBondBond Dissociation Energy (kcal/mol)
Benzyl ChloridePhCH₂–Cl~69
Benzoyl ChloridePhCO–Cl~76 acs.org
Allyl ChlorideCH₂=CHCH₂–Cl~71 acs.org

Note: Data is for illustrative comparison of benzylic and similar systems. The BDE for this compound is expected to be in a similar range to that of benzyl chloride.

The homolytic cleavage can be initiated by thermal energy or ultraviolet (UV) light. pressbooks.publibretexts.org The resulting 3-fluoro-2-methylbenzyl radical is a reactive intermediate that can participate in various subsequent reactions, such as radical substitution or dimerization.

Dissociative Electron Attachment Studies

Dissociative electron attachment (DEA) is a process where a molecule captures a low-energy free electron to form a transient negative ion (TNI), which then spontaneously dissociates into a radical and an anion. nih.govunl.edu For this compound, this process would involve the capture of an electron to form a radical anion, which then fragments to yield a 3-fluoro-2-methylbenzyl radical and a chloride ion (Cl⁻).

Studies on analogous compounds like benzyl chloride and other chlorotoluenes show that this process is highly efficient, even at near-thermal electron energies. nih.govaip.orgresearchgate.net The mechanism is understood to proceed via two main steps:

Electron Capture: The incoming electron is initially captured into a π* molecular orbital of the aromatic ring, forming a TNI.

Intramolecular Electron Transfer: The electron is then transferred from the π* system to a σ* antibonding orbital localized on the C–Cl bond. This population of the σ* orbital is highly destabilizing and leads to the rapid cleavage of the C–Cl bond.

The efficiency of DEA can be significantly influenced by molecular temperature. aip.org Increased vibrational energy in the molecule can enhance the probability of electron capture and subsequent dissociation. unl.eduaip.org In non-planar molecules like benzyl chloride, where the C-Cl bond is out of the plane of the ring, the dissociation can be direct. aps.org The cross-section for DEA in benzyl chloride is significantly higher than in planar molecules like chlorobenzene, where dissociation requires geometric distortion of the anion. aps.org this compound is expected to behave similarly to benzyl chloride, exhibiting a high cross-section for producing Cl⁻ via DEA at low electron energies.

Table 2: Resonant Energies for Cl⁻ Formation via DEA in Related Aromatic Compounds

CompoundPeak Energy for Cl⁻ Formation (eV)
Benzyl Chloride~0.8 nih.gov
2-Chlorotoluene~0.78
Bromo-chlorotoluene isomersClose to 0

Note: These values represent the electron energies at which the maximum yield of Cl⁻ is observed. The process for this compound is expected to occur in a similar low-energy range.

Electrochemical Reduction Mechanisms

The electrochemical reduction of this compound at an electrode surface involves the transfer of electrons to the molecule, leading to the cleavage of the C–Cl bond. This process is a key reaction for many benzylic halides. The mechanism can proceed through a concerted or a stepwise pathway.

In a concerted mechanism , the electron transfer from the electrode to the molecule and the C–Cl bond cleavage occur in a single step. rsc.org This pathway avoids the formation of a stable radical anion intermediate.

In a stepwise mechanism , the reaction proceeds through distinct steps:

Formation of a Radical Anion: The molecule accepts a single electron from the cathode to form a transient radical anion intermediate.

Dissociation: This radical anion is generally unstable and rapidly undergoes dissociation, cleaving the C–Cl bond to form a 3-fluoro-2-methylbenzyl radical and a chloride ion. rsc.org

Further Reaction of the Radical: The resulting benzyl-type radical can then undergo several possible fates. It can be reduced further at the electrode to form a carbanion, which is then protonated by the solvent or electrolyte. Alternatively, it can dimerize with another radical to form a bibenzyl derivative or abstract a hydrogen atom from the solvent.

Other Significant Reaction Pathways

Oxidation and Reduction Transformations

Oxidation: The alkyl side chains on a benzene ring are susceptible to oxidation, particularly at the benzylic position, which is the carbon atom directly attached to the ring. openstax.org The benzene ring itself is generally resistant to oxidation. openstax.org Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the methyl and chloromethyl groups of this compound. Typically, any alkyl chain on a benzene ring that has at least one benzylic hydrogen is oxidized all the way to a carboxylic acid group (–COOH). openstax.orgmsu.edu Therefore, oxidation of this compound would likely lead to the formation of a dicarboxylic acid derivative, though the chloromethyl group may also undergo substitution or elimination under harsh oxidative conditions.

Reduction: The C–Cl bond in the chloromethyl group is the primary site for chemical reduction. This transformation can be achieved using a variety of reducing agents.

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium (Pd) or platinum (Pt), the C–Cl bond can be cleaved and replaced with a C–H bond (hydrogenolysis), yielding 3-fluoro-1,2-dimethylbenzene. msu.edu

Metal Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) can also reduce the C–Cl bond to a C–H bond.

Birch Reduction: The aromatic ring itself can be reduced under specific conditions, such as with sodium or lithium metal in liquid ammonia with an alcohol. masterorganicchemistry.com This reaction reduces the aromatic ring to a non-conjugated diene. The regioselectivity of the Birch reduction is influenced by the electronic nature of the ring substituents. masterorganicchemistry.com

Computational Chemistry and Theoretical Studies of 1 Chloromethyl 3 Fluoro 2 Methylbenzene

Quantum Chemical Methods for Electronic Structure Analysis

The electronic structure of a molecule dictates its physical and chemical properties. Quantum chemical methods are instrumental in elucidating this structure, offering a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations for 1-(Chloromethyl)-3-fluoro-2-methylbenzene can determine its ground state geometry, electronic energy, and the distribution of electron density.

In the ground state, the molecule adopts a conformation that minimizes its total energy. DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. Furthermore, by mapping the potential energy surface, DFT can identify transition states, which are critical for understanding reaction mechanisms. For instance, in a nucleophilic substitution reaction involving the chloromethyl group, DFT can model the energetic pathway, including the energy barrier of the transition state, providing insights into the reaction kinetics.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT

ParameterPredicted Value
C-Cl Bond Length~1.8 Å
C-F Bond Length~1.35 Å
C-C (aromatic) Bond Lengths~1.39 - 1.41 Å
C-CH2 Bond Length~1.51 Å

Note: These are estimated values based on typical DFT calculations for similar substituted benzenes.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide highly accurate results but are computationally more demanding than DFT. For a molecule of the size of this compound, ab initio calculations can offer a benchmark for the results obtained by DFT.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations. While less accurate than DFT and ab initio methods, they are significantly faster, allowing for the study of much larger molecular systems or for high-throughput screening of molecular properties. These methods can provide a qualitative understanding of the electronic structure and are useful for preliminary analyses.

Prediction and Interpretation of Reactivity

Computational methods are not only descriptive but also predictive. By analyzing the electronic structure, the reactivity of this compound can be predicted and interpreted.

The carbon-chlorine (C-Cl) bond in the chloromethyl group is a key site for chemical reactions. The bond dissociation enthalpy (BDE) is the energy required to break this bond homolytically, forming a benzyl-type radical and a chlorine radical. A lower BDE indicates a weaker bond and suggests a higher propensity for radical-mediated reactions.

Computational studies on substituted benzyl (B1604629) chlorides have shown that the BDE is influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups, such as the methyl group, can stabilize the resulting benzyl radical through hyperconjugation and inductive effects, thereby lowering the C-Cl BDE. Conversely, the electron-withdrawing fluorine atom can have a more complex effect, potentially slightly increasing the BDE through its inductive effect.

Table 2: Estimated Carbon-Halogen Bond Dissociation Enthalpies (BDEs)

BondEstimated BDE (kcal/mol)
C-Cl (in -CH2Cl)~68-72

Note: This is an estimated range based on computational studies of substituted benzyl chlorides.

Electron affinity (EA) is the energy released when an electron is added to a neutral molecule to form a negative ion (anion radical). A higher positive EA indicates a greater tendency to accept an electron. The reduction potential is a related electrochemical property that measures the tendency of a species to be reduced.

For this compound, the presence of the electronegative fluorine and chlorine atoms is expected to increase its electron affinity compared to unsubstituted toluene (B28343). Computational studies on halogenated aromatic compounds have demonstrated a correlation between the number and type of halogen substituents and the electron affinity. DFT calculations can provide reliable estimates of the EA, which in turn can be used to predict the reduction potential. A more positive reduction potential suggests that the compound is more easily reduced, which can be relevant in certain reaction pathways.

Table 3: Predicted Electronic Properties Related to Reactivity

PropertyPredicted Value
Electron AffinityPositive, indicating a tendency to accept an electron
Reduction PotentialLess negative than toluene, more negative than nitro-substituted benzenes

Note: These are qualitative predictions based on the known effects of the substituents.

In many reactions, such as SN1 nucleophilic substitution, the rate-determining step involves the formation of a carbocation intermediate. The stability of this carbocation is therefore a crucial factor in determining the reaction rate. The formation of the 3-fluoro-2-methylbenzyl carbocation from this compound is influenced by the electronic effects of the substituents.

Table 4: Predicted Relative Stability of the 3-Fluoro-2-methylbenzyl Carbocation

Substituent EffectsPredicted Impact on Carbocation Stability
2-Methyl (ortho)Stabilizing (Inductive and Hyperconjugation)
3-Fluoro (meta)Primarily destabilizing (Inductive) with a minor resonance component
Overall StabilityModerately stable, influenced by the balance of substituent effects

Note: This is a qualitative assessment based on established principles of carbocation stability.

Regioselectivity in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the interplay of the electronic effects of the three existing substituents: the methyl group (-CH₃), the fluoro group (-F), and the chloromethyl group (-CH₂Cl). Each substituent influences the electron density of the aromatic ring, thereby directing incoming electrophiles to specific positions. vanderbilt.edu

The directing effects are governed by a combination of inductive and resonance effects:

Inductive Effect: This is the withdrawal or donation of electrons through the sigma (σ) bond framework, based on electronegativity.

Resonance Effect: This involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.

Substituent Analysis:

Methyl Group (-CH₃): The methyl group is an activating substituent. It donates electron density to the ring primarily through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making the reaction faster than with unsubstituted benzene (B151609). vanderbilt.edu It is an ortho, para-director.

Chloromethyl Group (-CH₂Cl): This group is considered weakly deactivating. The electronegative chlorine atom withdraws electron density from the methyl group, which in turn withdraws density from the ring. This deactivation is inductive. It is considered an ortho, para-director.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentInductive EffectResonance EffectOverall Effect on RateDirecting Influence
-CH₃ (Methyl)Electron-donatingN/A (Hyperconjugation)Activatingortho, para
-F (Fluoro)Electron-withdrawingElectron-donatingDeactivatingortho, para
-CH₂Cl (Chloromethyl)Electron-withdrawingN/AWeakly Deactivatingortho, para

Molecular Interactions and Intermolecular Forces

Computational studies are essential for understanding the non-covalent interactions that govern the physical properties and condensed-phase behavior of this compound. These forces dictate how molecules interact with each other and with other chemical species.

Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). In this compound, the chlorine atom of the chloromethyl group is a potential halogen bond donor. The fluorine atom attached directly to the ring is generally a poor halogen bond donor due to its high electronegativity.

Aromatic Interactions: The electron-rich π-system of the benzene ring can participate in several types of interactions. These include π-π stacking, where two aromatic rings align face-to-face or in an offset manner, and cation-π interactions, where the ring's π-face interacts with a positive charge. The substitution pattern on the ring modifies its quadrupole moment, influencing the geometry and strength of these interactions.

Electrostatic Contributions: Due to the presence of electronegative fluorine and chlorine atoms, the molecule possesses a permanent dipole moment. This leads to dipole-dipole interactions, an electrostatic force that orients molecules in the solid and liquid phases. Theoretical models can calculate the molecular electrostatic potential (MEP) surface, which maps the regions of positive and negative charge on the molecule, predicting how it will interact with other polar molecules.

Simulation of Reaction Mechanisms and Energy Profiles

Theoretical chemistry provides powerful tools for simulating reaction pathways, offering insights into mechanism and predicting reactivity without the need for physical experimentation.

Computational methods, particularly Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2), are used to model the mechanism of chemical reactions. researchgate.net For an electrophilic aromatic substitution reaction involving this compound, chemists can compute the potential energy surface for the approach of an electrophile.

The key steps in this analysis are:

Locating Stationary Points: The structures of the reactants, products, and any intermediates (like the sigma complex or arenium ion) are optimized to find their lowest energy geometries. researchgate.net

Finding the Transition State: The transition state is the highest energy point along the lowest energy reaction pathway connecting reactants and products. It represents the energy barrier that must be overcome for the reaction to occur.

Calculating Activation Energy: The difference in energy between the reactants and the transition state is the activation energy (ΔE‡). According to transition state theory, a lower activation energy corresponds to a faster reaction rate. By comparing the activation energies for attack at different ring positions (e.g., C4, C5, C6), the regiochemical outcome can be predicted. rsc.org

Table 2: Illustrative Hypothetical Energy Profile for Nitration

This table provides a conceptual example of how computational data can be used to predict regioselectivity. The values are not from experimental data for this specific compound but illustrate the principle.

Site of AttackRelative Energy of Sigma Complex (kcal/mol)Relative Activation Energy (kcal/mol)Predicted Major Product
C4 0.00.0Yes
C5 +4.5+4.2No
C6 +0.8+0.7Yes (Minor)

The solvent in which a reaction is carried out can have a profound impact on reaction rates and mechanisms, particularly for reactions involving charged species. quora.com The electrophilic aromatic substitution mechanism proceeds through a positively charged carbocation intermediate (the arenium ion). researchgate.net Theoretical models must account for the stabilizing effect of the solvent on this intermediate.

There are two primary approaches to modeling solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged intermediates. researchgate.net

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific interactions, such as hydrogen bonding between the arenium ion intermediate and solvent molecules like acetic acid. researchgate.net

Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the precise structural and electronic environment of atomic nuclei within a molecule. For 1-(Chloromethyl)-3-fluoro-2-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the chloromethyl protons. The aromatic region would likely show complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The chemical shift of the chloromethyl protons would be downfield due to the deshielding effect of the adjacent chlorine atom. libretexts.org Similarly, the methyl protons would appear as a singlet, with its chemical shift influenced by the adjacent aromatic ring and its substituents.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A study on the structurally isomeric 2-chloro-6-fluorotoluene (another name for 1-chloro-3-fluoro-2-methylbenzene) reported both experimental and theoretical ¹³C NMR chemical shifts. nih.gov These values offer a strong basis for the expected chemical shifts in this compound. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant, a characteristic feature in the NMR of organofluorine compounds. sfu.ca The chemical shifts of the aromatic carbons are influenced by the substitution pattern, with the carbon bearing the chlorine atom also showing a distinct shift.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The precise chemical shift would be indicative of the electronic environment created by the neighboring methyl and chloromethyl groups. nih.gov Coupling between the fluorine nucleus and adjacent protons would lead to a multiplet structure for the ¹⁹F signal, providing further structural confirmation.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (based on data for 2-chloro-6-fluorotoluene) nih.gov

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-Cl)132.8
C2 (C-CH₃)126.9
C3 (C-F)162.5 (d, ¹JCF = 245 Hz)
C4115.1 (d, ²JCF = 21 Hz)
C5128.9 (d, ³JCF = 5 Hz)
C6125.4 (d, ³JCF = 10 Hz)
CH₂Cl~45
CH₃~15

Note: The chemical shifts for the chloromethyl and methyl carbons are estimations based on typical values for similar structural motifs. The coupling constants (J) are given in Hertz (Hz), and 'd' denotes a doublet.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals and for probing the connectivity within the molecule.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to assign their specific positions on the benzene (B151609) ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methyl and chloromethyl groups to their corresponding carbon signals. science.gov

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This technique would be crucial for confirming the substitution pattern on the aromatic ring by showing correlations from the methyl and chloromethyl protons to the aromatic carbons. science.gov

Vibrational Spectroscopy (FT-IR and FT-Raman) for Bond Characterization

The experimental FT-IR and FT-Raman spectra of this compound would display a series of bands corresponding to the various vibrational modes of the molecule. A study on the isomeric 2-chloro-6-fluorotoluene provides a strong reference for interpreting these spectra. nih.gov The NIST WebBook also provides an experimental gas-phase IR spectrum for this compound. nist.gov

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl and chloromethyl groups would be observed in the 2850-3000 cm⁻¹ range.

C=C stretching: Aromatic ring stretching vibrations are expected to produce characteristic bands in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F stretching vibration is expected, typically in the 1100-1300 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration would give rise to a band in the 600-800 cm⁻¹ region.

CH₂ bending and CH₃ bending: Bending vibrations of the chloromethyl and methyl groups would appear at lower frequencies.

Table 2: Selected Experimental Vibrational Frequencies for 2-chloro-6-fluorotoluene nih.gov

Vibrational ModeFT-IR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch30753078
CH₃ Asymmetric Stretch29682970
CH₃ Symmetric Stretch29322935
Aromatic C=C Stretch15901592
Aromatic C=C Stretch14801483
C-F Stretch12601262
C-Cl Stretch780782

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to calculate the vibrational frequencies and modes of a molecule. mdpi.commdpi.com These theoretical predictions, when compared with experimental data, allow for a detailed and accurate assignment of the observed vibrational bands. For 2-chloro-6-fluorotoluene, a theoretical vibrational analysis has been performed, showing good agreement between the calculated and experimental frequencies. nih.gov This analysis provides a complete assignment of the fundamental vibrational modes, including stretching, bending, and torsional motions of the various functional groups. Such a theoretical approach would be directly applicable to this compound to achieve a comprehensive understanding of its vibrational properties.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. The electron ionization (EI) mass spectrum of this compound is available on the NIST WebBook. nist.gov

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by an M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways observed for substituted benzyl (B1604629) chlorides and halogenated toluenes. cdnsciencepub.comcdnsciencepub.comnist.gov

Common fragmentation pathways would likely include:

Loss of a chlorine radical: This would lead to the formation of a stable benzyl-type cation, which would likely be the base peak in the spectrum.

Loss of HCl: Elimination of a molecule of hydrogen chloride is another common fragmentation pathway for chloro-substituted compounds.

Loss of a methyl radical: Fragmentation involving the loss of the methyl group is also possible.

Ring fragmentation: At higher energies, fragmentation of the aromatic ring can occur, leading to smaller charged fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment
158/160[C₈H₈ClF]⁺ (Molecular ion)
123[C₈H₈F]⁺ (Loss of Cl)
109[C₇H₅F]⁺ (Loss of CH₂Cl)
91[C₇H₇]⁺ (Tropylium ion, from rearrangement)

Integration of Spectroscopic Data with Computational Models

In modern analytical chemistry, the integration of experimental spectroscopic data with computational models has become a powerful strategy for structural elucidation. acs.org Computational chemistry offers methods to predict mass spectra from a given chemical structure, which can then be compared with experimental data to confirm the identity of a compound. nih.govresearchgate.net

Quantum chemical calculations can be employed to model the ionization and fragmentation processes that occur in a mass spectrometer. Methods such as Quantum Chemical Electron Ionization Mass Spectrometry (QCEIMS) can predict the mass spectra of organic molecules, including halogenated compounds. acs.org These computational tools can help in interpreting complex fragmentation patterns and in distinguishing between isomers that may exhibit similar mass spectra.

For this compound, computational models could be used to:

Predict the EI-MS spectrum and compare it with the experimental spectrum of an authentic standard or with the spectra of its isomers to identify unique fragmentation pathways.

Calculate the energies of different fragment ions to understand the thermodynamic favorability of various fragmentation routes.

Assist in the interpretation of HRMS data by predicting the exact masses of potential fragments.

The synergy between high-resolution experimental data and sophisticated computational modeling provides a robust framework for the comprehensive spectroscopic characterization of this compound, enabling confident structural confirmation and a deeper understanding of its fragmentation mechanisms.

Synthetic Applications and Derivatization Studies of 1 Chloromethyl 3 Fluoro 2 Methylbenzene

Role as a Key Intermediate in Organic Synthesis

The reactivity of the chloromethyl group is central to the utility of 1-(chloromethyl)-3-fluoro-2-methylbenzene as a key building block in synthetic chemistry. This functional group is susceptible to nucleophilic substitution, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity underpins its role in the assembly of more elaborate molecular architectures.

As an intermediate, this compound serves as a precursor for introducing the 3-fluoro-2-methylbenzyl fragment into larger, more complex molecules. The synthesis of biologically active compounds and functional materials often relies on such building blocks to construct specific substructures. The presence of the fluorine atom can significantly influence the properties of the final molecule, including its metabolic stability and binding affinity, making fluorinated intermediates like this one particularly useful in medicinal chemistry and agrochemical research. While detailed, multi-step syntheses of specific complex molecules originating from this exact isomer are not extensively documented in readily available literature, its structural motifs are found in patented compounds, indicating its role as a starting material or key intermediate in proprietary synthetic sequences.

The primary chemical role of this compound is that of an alkylating agent. The benzylic chloride is a good leaving group, facilitating S(_N)2 reactions with a wide range of nucleophiles. This allows for the covalent attachment of the 3-fluoro-2-methylbenzyl group to substrates containing oxygen, nitrogen, sulfur, or carbon nucleophiles.

Table 1: Examples of Alkylation Reactions

Nucleophile TypeSubstrate ExampleProduct TypePotential Application
Oxygen (O)Phenols, AlcoholsBenzyl (B1604629) ethersPharmaceuticals, Fragrances
Nitrogen (N)Amines, ImidazolesBenzylamines, N-benzylated heterocyclesAgrochemicals, Active Pharmaceutical Ingredients
Sulfur (S)ThiolsBenzyl thioethersMaterial science, Fine chemicals
Carbon (C)Enolates, OrganometallicsSubstituted toluenesFine chemical synthesis

These alkylation reactions are fundamental transformations that underscore the compound's importance as a versatile reagent for modifying and functionalizing a wide array of organic molecules.

Derivatization for Functional Molecule Generation

The strategic modification of this compound allows for the creation of a diverse range of functional molecules. These derivatization studies leverage the compound's inherent reactivity to build new structures with tailored properties.

The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and materials science. lew.romdpi.com this compound is an important building block for synthesizing partially fluorinated compounds, where a specific fluorinated moiety is incorporated into a larger non-fluorinated scaffold. lew.ro By reacting it with various nucleophiles, new, more complex fluorinated molecules can be prepared. This "building-block" approach is a cornerstone of organofluorine chemistry. lew.ro The resulting products benefit from the unique properties conferred by the fluorine atom, such as increased lipophilicity and metabolic stability.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals and natural products. e-bookshelf.de Benzyl chlorides like this compound are valuable reagents in the synthesis of N-substituted heterocyclic systems. For instance, it can react with nitrogen-containing heterocycles such as imidazoles or pyrazoles in an alkylation reaction to form N-benzyl derivatives. Furthermore, it can participate in cyclization reactions where it provides the benzylic carbon to form a new ring. For example, reaction with a bidentate nucleophile could lead to the formation of a fused or spiro-heterocyclic system, incorporating the 3-fluoro-2-methylphenyl group. The synthesis of various fluorinated heterocyclic compounds is an active area of research due to their significant biological activities. e-bookshelf.deresearchgate.net

Benzyl chlorides are known to be used in polymer chemistry, particularly in the synthesis of specialty polymers through various polymerization techniques. The chloromethyl group can be transformed into other functional groups suitable for polymerization. For example, it can be converted into a styrenic monomer by reaction with a suitable reagent. Research has been conducted on the synthesis and copolymerization of ring-disubstituted phenylcyanoacrylates with styrene, where related structures (e.g., containing 3-fluoro-2-methyl substitutions) are prepared via Knoevenagel condensation of the corresponding benzaldehyde. This suggests a synthetic pathway where this compound could be first oxidized to 3-fluoro-2-methylbenzaldehyde (B115426) and then converted into a functional monomer for polymerization. The incorporation of fluorinated monomers can enhance the thermal stability and chemical resistance of the resulting polymers.

Strategies for Introducing Molecular Diversity

The chemical architecture of this compound, featuring a reactive chloromethyl moiety and a substituted phenyl ring, provides a fertile ground for the synthesis of a wide array of derivatives. The introduction of molecular diversity can be systematically achieved through various synthetic strategies, primarily involving the manipulation of the chloromethyl group.

The benzylic chloride in this compound is a prime site for nucleophilic substitution reactions, allowing for the introduction of a vast range of functional groups. This reactivity is the foundation for creating a library of derivatives with diverse physicochemical properties. The general scheme for such transformations involves the displacement of the chloride ion by a nucleophile.

A variety of nucleophiles can be employed to achieve these functional group interconversions. For instance, reaction with sodium cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Alkoxides can be used to form ether linkages, while amines can be alkylated to produce substituted benzylamines. Thiolates can react to form thioethers, and azide (B81097) ions can introduce an azido (B1232118) group, a precursor for amines or for use in click chemistry.

The following table summarizes some potential functional group interconversions starting from this compound, based on the established reactivity of benzyl chlorides.

Starting MaterialReagentProductFunctional Group Transformation
This compoundSodium Cyanide (NaCN)(3-Fluoro-2-methylphenyl)acetonitrile-CH₂Cl → -CH₂CN
This compoundSodium Methoxide (NaOCH₃)1-(Methoxymethyl)-3-fluoro-2-methylbenzene-CH₂Cl → -CH₂OCH₃
This compoundPiperidine1-((3-Fluoro-2-methylbenzyl)piperidine-CH₂Cl → -CH₂N(C₅H₁₀)
This compoundSodium Azide (NaN₃)1-(Azidomethyl)-3-fluoro-2-methylbenzene-CH₂Cl → -CH₂N₃
This compoundSodium Thiophenoxide (NaSPh)(3-Fluoro-2-methylbenzyl)(phenyl)sulfane-CH₂Cl → -CH₂SPh

These transformations are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the nucleophilic attack. The choice of reaction conditions, including temperature and the nature of the base, can be optimized to maximize the yield of the desired product and minimize side reactions, such as elimination.

The creation of chiral centers is a critical aspect of drug discovery and development. While this compound itself is achiral, it can be employed in stereoselective and enantioselective reactions to generate chiral molecules. This is typically achieved by reacting it with a prochiral nucleophile in the presence of a chiral catalyst or by using a chiral auxiliary.

A prominent strategy for achieving enantioselectivity is through the asymmetric alkylation of prochiral enolates or their equivalents. For instance, the enolate of a ketone or an ester can be alkylated with this compound using a chiral phase-transfer catalyst or a chiral ligand-metal complex. The chiral environment provided by the catalyst directs the approach of the electrophile to one face of the prochiral nucleophile, leading to the preferential formation of one enantiomer.

Recent advancements in catalysis have demonstrated the utility of iron-catalyzed asymmetric cross-electrophile alkylation of imines with benzyl chlorides to produce α-tetrasubstituted amino esters with high enantioselectivity. acs.orgacs.org This methodology could potentially be applied to this compound for the synthesis of novel chiral phenylalanine derivatives. acs.orgacs.org

The following table illustrates a hypothetical example of an enantioselective transformation involving this compound, based on established asymmetric synthesis methodologies.

Prochiral SubstrateElectrophileChiral Catalyst/SystemProduct (Major Enantiomer)Stereochemical Outcome
Glycine imine esterThis compoundChiral Iron-NPN ligand complexEnantioenriched (3-fluoro-2-methyl)phenylalanine derivativeFormation of a quaternary stereocenter
Diethyl malonateThis compoundChiral Phase-Transfer CatalystEnantioenriched diethyl 2-(3-fluoro-2-methylbenzyl)malonateFormation of a stereocenter

Furthermore, the derivatized products from functional group interconversions can also undergo stereoselective reactions. For example, the nitrile derivative can be asymmetrically reduced to a chiral amine, or the corresponding aldehyde (obtained via oxidation of the alcohol formed from hydrolysis) can be subjected to enantioselective addition reactions. The development of such stereoselective transformations significantly expands the synthetic utility of this compound as a scaffold for the construction of complex and biologically active molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Chloromethyl)-3-fluoro-2-methylbenzene, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Stepwise substitution : Begin with a pre-functionalized benzene derivative (e.g., 2-methyl-3-fluorobenzene) and introduce the chloromethyl group via radical chlorination or Friedel-Crafts alkylation. Monitor reaction progress using TLC or GC-MS .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reaction kinetics. Avoid protic solvents to minimize hydrolysis of the chloromethyl group .
  • Catalysts : Lewis acids like AlCl₃ or FeCl₃ can accelerate electrophilic substitution, but ensure stoichiometric control to avoid over-chlorination .
    • Optimization : Conduct a factorial design experiment to test variables (temperature, catalyst loading, reaction time). For example, higher temperatures (80–100°C) may improve reaction rates but risk decomposition .

Q. How can researchers safely handle and store this compound given its reactivity?

  • Safety protocols :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact, as chloromethyl compounds are potential alkylating agents .
  • Storage : Store in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent photodegradation and moisture absorption .
    • Decontamination : Neutralize spills with sodium bicarbonate or specialized absorbents. Avoid aqueous solutions unless fully deactivated .

Q. What analytical techniques are most effective for characterizing purity and structural confirmation of this compound?

  • Spectroscopic methods :

  • ¹H/¹³C/¹⁹F NMR : Assign peaks based on substituent electronic effects. The methyl group (δ ~2.3 ppm) and fluorine (¹⁹F NMR δ ~-110 ppm) provide diagnostic signals .
  • GC-MS/EI-MS : Confirm molecular weight (MW = 172.6 g/mol) and detect impurities (e.g., dichlorinated byproducts) .
    • Elemental analysis : Verify C:H:N:Cl:F ratios to ensure stoichiometric integrity .

Advanced Research Questions

Q. How do electronic effects of the substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic insights :

  • The electron-withdrawing fluorine and chloromethyl groups deactivate the benzene ring, directing electrophilic attacks to the para position relative to the methyl group.
  • DFT calculations : Use computational models (e.g., Gaussian) to map electron density and predict regioselectivity in Suzuki-Miyaura couplings .
    • Experimental validation : Compare reaction outcomes with meta- or para-substituted analogs to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Case study : If NMR chemical shifts conflict between studies:

  • Solvent effects : Replicate experiments in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
  • Impurity profiling : Use HPLC to isolate and identify contaminants (e.g., residual starting materials) that may skew data .
    • Collaborative validation : Cross-reference data with databases like PubChem or ChemSpider, ensuring alignment with peer-reviewed studies .

Q. How can computational chemistry predict the environmental persistence or toxicity of this compound?

  • QSAR models : Apply quantitative structure-activity relationship (QSAR) tools to estimate biodegradability or aquatic toxicity based on substituent electronegativity and hydrophobicity .
  • Degradation pathways : Simulate hydrolysis or photolysis mechanisms using software like ADF or ORCA, focusing on C-Cl bond cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.